![molecular formula C23H23NO B4943824 N-(2-isopropylphenyl)-2,2-diphenylacetamide](/img/structure/B4943824.png)
N-(2-isopropylphenyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-isopropylphenyl)-2,2-diphenylacetamide, commonly known as "propacetamol," is a non-opioid analgesic drug used for the treatment of mild to moderate pain. Propacetamol is a prodrug of paracetamol, which is metabolized in the body to produce the active compound. Propacetamol has gained popularity over the years due to its ability to provide pain relief without the risk of addiction or dependence.
Mechanism of Action
Propacetamol is a prodrug of paracetamol, which is metabolized in the liver to produce the active compound. Paracetamol works by inhibiting the production of prostaglandins, which are involved in the perception of pain and inflammation. Paracetamol also acts on the central nervous system to reduce the perception of pain.
Biochemical and Physiological Effects:
Propacetamol has been shown to have a rapid onset of action, with peak plasma concentrations reached within 15-30 minutes of administration. The drug is metabolized in the liver and excreted in the urine. Propacetamol has been shown to have a low potential for toxicity, with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
Propacetamol has several advantages for use in lab experiments. It is readily available, easy to administer, and has a well-established safety profile. However, propacetamol has limitations in terms of its specificity for pain relief. It also has a short half-life, which may limit its use in certain experimental designs.
Future Directions
Future research on propacetamol should focus on its potential use in the treatment of chronic pain conditions. Studies should also investigate the mechanism of action of the drug and explore its potential for use in combination with other analgesics. Additionally, research should investigate the use of propacetamol in pediatric patients and in patients with liver or kidney disease.
Conclusion:
Propacetamol is a non-opioid analgesic drug with a well-established safety profile and rapid onset of action. It has been extensively studied for its analgesic properties and has shown promise in the treatment of pain associated with surgery, trauma, and cancer. Future research should focus on its potential use in chronic pain conditions and its mechanism of action.
Synthesis Methods
Propacetamol can be synthesized by the reaction of 2-isopropylphenol with 2,2-diphenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction produces propacetamol as a white crystalline powder with a melting point of 165-166°C.
Scientific Research Applications
Propacetamol has been extensively studied for its analgesic properties. It has been shown to be effective in the treatment of pain associated with surgery, trauma, and cancer. Propacetamol has also been studied for its potential use in the treatment of neuropathic pain, migraine headaches, and menstrual pain.
properties
IUPAC Name |
2,2-diphenyl-N-(2-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17(2)20-15-9-10-16-21(20)24-23(25)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZWICNRJNHQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[2-(propan-2-yl)phenyl]acetamide |
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